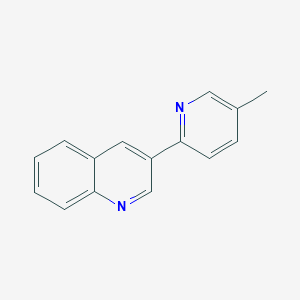

3-(5-Methyl-pyridin-2-yl)-quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(5-methylpyridin-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2/c1-11-6-7-15(16-9-11)13-8-12-4-2-3-5-14(12)17-10-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBKOOCRHLWHFOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 3 5 Methyl Pyridin 2 Yl Quinoline

De Novo Synthesis Approaches

De novo synthesis involves the construction of the quinoline (B57606) ring from acyclic or simpler cyclic precursors, incorporating the 5-methyl-pyridin-2-yl moiety during the ring-forming process. These methods are fundamental in heterocyclic chemistry and offer high flexibility in molecular design.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura and Stille couplings, represent the most powerful and versatile methods for constructing C-C bonds between aromatic rings. wikipedia.orgwikipedia.org The synthesis of 3-(5-Methyl-pyridin-2-yl)-quinoline can be efficiently achieved by coupling a 3-substituted quinoline with a 2-substituted 5-methylpyridine.

The Suzuki-Miyaura coupling is a preferred method due to the stability and low toxicity of the boronic acid or ester reagents. organic-chemistry.org The general strategy involves the palladium-catalyzed reaction between a 3-haloquinoline (e.g., 3-bromoquinoline) and 5-methyl-2-pyridylboronic acid, or alternatively, between 3-quinolylboronic acid and a 2-halo-5-methylpyridine. wikipedia.orgresearchgate.net

A representative Suzuki-Miyaura reaction scheme is as follows:

Scheme 1: Suzuki-Miyaura coupling for the synthesis of this compound. > (A graphical representation of the reaction between 3-bromoquinoline (B21735) and 5-methyl-2-pyridylboronic acid catalyzed by a palladium complex to yield the target compound.)

The reaction mechanism proceeds through a well-established catalytic cycle involving oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules like this compound by combining three or more starting materials in a single synthetic operation. organic-chemistry.org These reactions are prized for their atom economy and ability to rapidly generate molecular diversity. While a specific MCR for this exact isomer is not prominently documented, established MCRs for quinoline synthesis, such as the Povarov or Doebner-von-Miller reactions, can be adapted. organic-chemistry.org

For instance, a modified Povarov reaction could theoretically involve the reaction of an aniline (B41778), an aldehyde, and an alkene derived from or containing the 5-methylpyridine moiety. A more direct conceptual approach would be a three-component reaction involving 2-iodoaniline, pyridine-4-carbaldehyde, and triethylamine, which has been shown to produce 2-(pyridin-4-yl)quinolines through an unprecedented double C-H insertion. covasyn.com Adapting this to the required precursors could provide a novel route to the target molecule.

Cyclization and Condensation Methods

Classic condensation reactions are a cornerstone of quinoline synthesis. The Friedländer synthesis, in particular, provides a direct and efficient route by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.netchemimpex.com

To synthesize this compound, the Friedländer condensation can be employed using 2-aminobenzaldehyde (B1207257) and 1-(5-methyl-pyridin-2-yl)ethanone as the key precursors. arkat-usa.orgnih.govambeed.com The latter is a commercially available and versatile building block. arkat-usa.orgwikipedia.org The reaction is typically catalyzed by an acid or a base, proceeding through an initial aldol (B89426) condensation or Schiff base formation, followed by cyclization and dehydration to form the aromatic quinoline ring. wikipedia.orgresearchgate.net

Scheme 2: Friedländer synthesis of this compound. > (A graphical representation of the condensation reaction between 2-aminobenzaldehyde and 1-(5-methyl-pyridin-2-yl)ethanone to form the target quinoline.)

Other classical methods like the Combes synthesis, which uses an aniline and a β-diketone, or the Skraup synthesis, involving an aniline and glycerol, are also fundamental to quinoline synthesis but may be less direct for achieving the specific 3-(pyridin-2-yl) substitution pattern without highly specialized precursors. researchgate.netresearchgate.net

Stereoselective Synthesis Considerations

The parent compound, this compound, is an achiral molecule as it does not possess any stereocenters. Therefore, stereoselective synthesis is not a consideration for its direct preparation. However, should the synthetic target be a derivative of this compound bearing chiral substituents on either the quinoline or pyridine (B92270) rings, or on a side chain, then stereoselective methods would become critical. In such cases, strategies might involve the use of chiral catalysts, chiral auxiliaries, or the separation of stereoisomers to obtain the desired enantiomerically pure compound.

Precursor-Based Synthetic Routes

The success of the aforementioned synthetic strategies relies heavily on the availability of key precursors.

For Cross-Coupling Reactions: The primary precursors are a halogenated quinoline and a metallated pyridine, or vice versa.

3-Bromoquinoline: This can be synthesized from quinoline via electrophilic bromination, though regioselectivity can be a challenge. More controlled methods often involve building the quinoline ring with the halogen already in place.

5-Methyl-2-pyridylboronic Acid: This crucial reagent can be prepared from 2-bromo-5-methylpyridine (B20793) through a lithium-halogen exchange followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis.

2-Bromo-5-methylpyridine: This is a common starting material, often synthesized from 2-amino-5-methylpyridine (B29535) via a Sandmeyer-type reaction.

For Friedländer Synthesis:

2-Aminobenzaldehyde: This precursor is known to be unstable. A common synthetic route involves the reduction of 2-nitrobenzaldehyde. wikipedia.org An alternative synthesis involves the oxidative cleavage of N-alkylquinolinium salts using alkaline hydrogen peroxide, which can provide good yields. nih.govnih.gov

1-(5-Methyl-pyridin-2-yl)ethanone: This ketone is a key building block. ambeed.com It can be synthesized via various methods, including the reaction of 2-cyano-5-methylpyridine with a methyl Grignard reagent or through cross-coupling reactions. arkat-usa.org

Reaction Condition Optimization and Yield Enhancement Techniques

Optimizing reaction conditions is crucial for maximizing yield, minimizing side products, and ensuring the scalability of a synthetic process. researchgate.net For the synthesis of this compound, particularly via the robust Suzuki-Miyaura coupling, several parameters can be systematically varied.

A typical optimization study for a Suzuki-Miyaura coupling involves screening different palladium catalysts, ligands, bases, and solvents. researchgate.netchemimpex.com The choice of ligand is especially critical, as it influences the stability and reactivity of the palladium catalyst. Ligands such as phosphines (e.g., PPh₃, PCy₃) and N-heterocyclic carbenes (NHCs) are commonly employed. The base facilitates the transmetalation step, with common choices including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. organic-chemistry.orglibretexts.org

Below is an interactive data table illustrating a hypothetical optimization study for the Suzuki coupling between 3-bromoquinoline and 5-methyl-2-pyridylboronic acid pinacol (B44631) ester, based on principles from documented optimization studies.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ | Toluene/H₂O | 100 | 45 |

| 2 | Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 78 |

| 3 | PdCl₂(dppf) (2%) | - | Cs₂CO₃ | DMF | 110 | 85 |

| 4 | PdCl₂(dppf) (1%) | - | Cs₂CO₃ | DMF | 110 | 82 |

| 5 | PdCl₂(dppf) (2%) | - | K₂CO₃ | DMF | 110 | 65 |

| 6 | PdCl₂(dppf) (2%) | - | Cs₂CO₃ | Toluene/H₂O | 90 | 75 |

This data demonstrates that a combination of a palladium catalyst with a specialized ligand like dppf (entry 3) significantly improves the yield over a simple PPh₃ ligand (entry 1). Further optimization of the base, temperature, and catalyst loading (entries 4-7) can lead to excellent yields, highlighting the importance of systematic screening in enhancing synthetic efficiency. researchgate.net

Sustainable and Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of complex molecules like this compound.

Catalyst and Solvent Systems: A major focus in green synthetic chemistry is the replacement of volatile and hazardous organic solvents with more environmentally benign alternatives. Research has demonstrated the viability of palladium-catalyzed Suzuki couplings in aqueous media, often using a mixture of water and an organic solvent like DMF. nih.gov This approach not only reduces the environmental impact but can also enhance reaction rates. nih.gov Furthermore, advancements have led to the development of ligand-free palladium acetate-catalyzed Suzuki reactions, which simplify the catalytic system and reduce costs associated with complex phosphine (B1218219) ligands. nih.gov

The development of heterogeneous catalysts, such as ruthenium-iron nanoparticles supported on alumina (B75360) (Ru-Fe/γ-Al₂O₃), represents another significant step towards greener synthesis. rsc.org These catalysts can be easily separated from the reaction mixture and recycled, minimizing waste and catalyst leaching into the product. rsc.org While direct application to the target molecule's synthesis isn't documented, these systems are used for quinoline synthesis and are adaptable for cross-coupling reactions.

Direct C-H activation represents a more atom-economical approach as it avoids the pre-functionalization of one of the coupling partners. nih.gov The ideal synthesis of this compound via this method would involve the direct coupling of quinoline and 2-methylpyridine, forming only the desired product and hydrogen or water as a byproduct. While challenges in regioselectivity exist, this strategy is a key area of ongoing research. nih.gov

Continuous-flow synthesis is another green technology applicable to the production of quinolines. rsc.org This method offers improved heat and mass transfer, enhanced safety for handling hazardous reagents, and the potential for automation, leading to reduced waste and energy consumption compared to batch processing. rsc.org

Reagent Toxicity: The choice of reagents is critical from a green chemistry perspective. The Stille coupling, while effective, utilizes highly toxic organotin compounds, which pose significant environmental and health risks. organic-chemistry.orgwikipedia.org In contrast, the Suzuki coupling employs boronic acids, which are generally more stable and significantly less toxic. researchgate.net Organozinc reagents used in the Negishi coupling fall somewhere in between in terms of toxicity but require careful handling due to their reactivity. organic-chemistry.org Therefore, the Suzuki coupling is often favored as a greener alternative to the Stille reaction.

| Green Chemistry Aspect | Application in Synthesis | Key Benefits |

| Alternative Solvents | Use of aqueous media for Suzuki coupling nih.gov | Reduced use of volatile organic compounds (VOCs), enhanced safety. |

| Catalyst Systems | Ligand-free or heterogeneous catalysts (e.g., Pd/C, supported nanoparticles) nih.govrsc.org | Simplified purification, catalyst recyclability, reduced cost and waste. |

| Atom Economy | Direct C-H activation strategies nih.gov | Avoids pre-functionalization steps, minimizing byproducts. |

| Process Design | Continuous-flow reactors rsc.org | Improved safety, efficiency, and scalability; reduced waste. |

| Reagent Choice | Preference for Suzuki (boronic acids) over Stille (organostannanes) coupling organic-chemistry.orgresearchgate.net | Lower toxicity of reagents and byproducts. |

Comparative Analysis of Synthetic Efficiencies and Selectivities

The efficiency and selectivity of synthetic routes to this compound are paramount for practical applications. The choice of method depends on factors such as yield, purity, reaction conditions, and the availability of starting materials. The most probable synthetic routes involve the palladium-catalyzed cross-coupling of a quinoline core with a 5-methylpyridine fragment.

Key Synthetic Pathways:

Suzuki Coupling: 3-Bromoquinoline with 2-(5-methylpyridin-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane or 2-Bromo-5-methylpyridine with Quinoline-3-boronic acid.

Stille Coupling: 3-Bromoquinoline with 2-(Tributylstannyl)-5-methylpyridine or 2-Bromo-5-methylpyridine with 3-(Tributylstannyl)quinoline.

Negishi Coupling: 3-Bromoquinoline with (5-Methylpyridin-2-yl)zinc chloride or 2-Bromo-5-methylpyridine with (Quinolin-3-yl)zinc chloride.

Efficiency and Yields: Cross-coupling reactions are known for their high efficiency in forming C-C bonds. Suzuki reactions, in particular, are widely used for preparing bi-aryl compounds and typically provide moderate to excellent yields. For instance, the coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been reported to proceed in moderate to good yields. researchgate.netmdpi.com Similarly, the arylation of bromoquinolines via Suzuki coupling also affords products in good yields. researchgate.net

The Stille reaction is also highly efficient, often proceeding under mild conditions with broad functional group tolerance. orgsyn.orglibretexts.org However, the stoichiometric tin byproducts can be difficult to remove completely, sometimes complicating purification and affecting final yields. organic-chemistry.org The Negishi coupling is also known for high yields and can be particularly effective for challenging couplings, with the added benefit that the required organozinc reagents can often be generated in situ. organic-chemistry.orgorgsyn.org

Selectivity: Regioselectivity in these cross-coupling reactions is exceptionally high, as the bond is formed specifically between the carbon atoms bearing the halogen and the organometallic group. In the synthesis of this compound, the primary challenge is not the cross-coupling step itself but the synthesis of the correct, regiochemically pure precursors (e.g., 3-bromoquinoline vs. other isomers, or 2-bromo-5-methylpyridine).

Direct C-H activation presents a more significant selectivity challenge. nih.gov The quinoline ring has multiple C-H bonds that could potentially react. Functionalization typically occurs at the C2 or C8 positions, often directed by the nitrogen atom's coordination to the metal catalyst. Achieving selective C-H activation at the C3 position is less common and would require a specifically designed directing group or catalytic system. nih.gov

Comparative Table of Synthetic Methodologies:

| Method | Typical Catalyst/Ligand | Typical Solvent | Temperature (°C) | Yield | Selectivity | Advantages | Disadvantages |

| Suzuki Coupling | Pd(PPh₃)₄, Pd(OAc)₂ / SPhos, XPhos researchgate.netorganic-chemistry.org | Dioxane, Toluene, DMF/Water nih.govmdpi.com | 60-110 | Good to Excellent | High | Low toxicity of boron reagents, air/moisture stability. researchgate.net | Potential for boronic acid homo-coupling. |

| Stille Coupling | Pd(PPh₃)₄, Pd₂(dba)₃ libretexts.org | THF, Toluene, DMF | 25-100 | Good to Excellent | High | High functional group tolerance, stable organostannanes. orgsyn.org | High toxicity of tin compounds, difficult purification. organic-chemistry.org |

| Negishi Coupling | Pd(P(t-Bu)₃)₂, NiCl₂(dppp) organic-chemistry.orgorganic-chemistry.org | THF, Diethyl ether | 25-80 | Good to Excellent | High | High reactivity of organozinc reagents, often high yields. orgsyn.org | Moisture/air sensitivity of organozinc reagents. |

| C-H Activation | Pd(OAc)₂, Rh(III) complexes nih.gov | Acetic Acid, DCE | 100-150 | Variable | Moderate to Low | High atom economy, fewer synthetic steps. nih.gov | Poor regioselectivity is a major challenge, harsh conditions. nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 3 5 Methyl Pyridin 2 Yl Quinoline

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

1D NMR (¹H, ¹³C) Chemical Shift Analysis

A complete ¹H NMR analysis would provide information on the number of distinct proton environments, their electronic surroundings (chemical shift), and the connectivity between neighboring protons (spin-spin coupling). Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon atoms and their chemical environments. Without experimental spectra, a table of predicted or actual chemical shifts for 3-(5-Methyl-pyridin-2-yl)-quinoline cannot be provided.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and establishing the molecule's connectivity.

COSY (Correlation Spectroscopy) would establish ¹H-¹H spin-spin coupling networks, confirming adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, essential for piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) would reveal through-space correlations between protons, providing insights into the molecule's three-dimensional structure and conformation.

Detailed analysis and data tables for these 2D NMR experiments are contingent on the availability of the raw spectral data, which could not be located.

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

An FTIR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending in the aromatic rings, C=C and C=N stretching vibrations within the quinoline (B57606) and pyridine (B92270) ring systems, and vibrations associated with the methyl group. A data table of specific absorption frequencies and their corresponding functional group assignments is not available.

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum would help to confirm the presence of the aromatic ring structures. However, no experimental Raman data for this compound could be found.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. The exact mass of the molecular ion of this compound would confirm its elemental composition. Analysis of the fragmentation ions would help to verify the connectivity of the quinoline and methyl-pyridine moieties. Specific mass-to-charge ratios (m/z) and their relative abundances from an experimental mass spectrum are not available in the searched literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful analytical technique used to determine the precise mass of a molecule, which in turn allows for the confident determination of its elemental composition. For this compound, HRMS provides the experimental mass with a high degree of accuracy, which can be compared to the theoretical mass calculated from its chemical formula, C₁₅H₁₂N₂. This comparison is crucial for confirming the identity of the synthesized compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₅H₁₂N₂ |

| Theoretical Monoisotopic Mass | 220.1000 |

| Experimental m/z [M+H]⁺ | Data not available in search results |

| Mass Error (ppm) | Data not available in search results |

Fragmentation Pattern Analysis

Mass spectrometry not only provides the molecular weight of a compound but also offers insights into its structure through the analysis of its fragmentation pattern. When the molecular ion of this compound is subjected to fragmentation, it breaks into smaller, characteristic charged fragments. The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the quinoline and methyl-pyridine rings.

The fragmentation of related pyridinyl-quinoline structures often involves the cleavage of the bond between the two heterocyclic rings, as well as fragmentation within the individual ring systems. For this compound, key fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the pyridine ring, and the characteristic fragmentation of the quinoline and pyridine rings themselves.

Table 2: Plausible Fragmentation Pattern for this compound

| Fragment Ion | Proposed Structure | m/z |

| [C₁₅H₁₂N₂]⁺ | Molecular Ion | 220.10 |

| [C₁₄H₉N₂]⁺ | Loss of •CH₃ | 205.08 |

| [C₉H₇N]⁺ | Quinoline Cation | 129.06 |

| [C₆H₅N]⁺ | Pyridine Cation | 77.04 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's electronic structure. For aromatic and heteroaromatic compounds like this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions.

The spectrum of quinoline itself typically exhibits two main absorption bands, and the substitution of the 5-methyl-pyridin-2-yl group at the 3-position of the quinoline ring is expected to cause a shift in these absorption maxima (λmax), providing information about the extended conjugation of the system.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol (B145695) | Data not available | Data not available | π → π |

| Ethanol | Data not available | Data not available | n → π |

X-ray Crystallography for Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis

Table 4: Illustrative Crystallographic Data for a Pyridinyl-Quinoline Derivative

| Parameter | Value |

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Note: As no crystallographic data for this compound was found, this table presents example parameters that would be obtained from a single-crystal X-ray diffraction experiment.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular forces. For this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by weaker interactions such as C-H···N hydrogen bonds and π-π stacking interactions between the aromatic rings of adjacent molecules. Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility. The quinoline and pyridine rings can engage in offset or face-to-face π-stacking, contributing to the stability of the crystal lattice.

Theoretical and Computational Chemistry Investigations of 3 5 Methyl Pyridin 2 Yl Quinoline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide deep insights into the electronic environment of 3-(5-Methyl-pyridin-2-yl)-quinoline.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energetics)

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring, while the LUMO would likely be distributed across the pyridine (B92270) ring, influenced by the nitrogen atom. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and reactivity. A smaller energy gap suggests higher reactivity.

Table 1: Representative Frontier Molecular Orbital Data for a Quinoline Derivative (Note: This data is for a related quinoline derivative and serves as an illustrative example.)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.2 |

| LUMO | -2.5 |

| Energy Gap (ΔE) | 3.7 |

This table illustrates the typical energy values for the frontier orbitals in a quinoline-based system. The actual values for this compound would require specific calculations.

Electrostatic Potential Surface (EPS) Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing varying electrostatic potentials. For this compound, the MEP surface would likely show negative potential (typically colored red or yellow) around the nitrogen atoms of both the quinoline and pyridine rings, indicating their nucleophilic character and propensity to act as proton acceptors. arabjchem.org Regions of positive potential (blue) would be expected around the hydrogen atoms. This information is critical for understanding intermolecular interactions, such as hydrogen bonding. researchgate.net

Charge Distribution and Atomic Partial Charges

Understanding the distribution of partial charges on individual atoms provides further insight into a molecule's reactivity and electrostatic interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate these charges. researchgate.net In this compound, the nitrogen atoms are expected to carry significant negative partial charges, while the carbon atoms bonded to them will have positive partial charges. The methyl group on the pyridine ring will also influence the charge distribution through its electron-donating inductive effect.

Table 2: Illustrative Mulliken Atomic Charges for a Quinoline Derivative (Note: This data is for a related quinoline derivative and serves as an illustrative example.)

| Atom | Partial Charge (a.u.) |

| N (quinoline) | -0.55 |

| N (pyridine) | -0.60 |

| C (adjacent to N) | +0.35 |

This table provides an example of the expected partial charges on key atoms. Precise values for this compound would need to be calculated.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

While quantum chemical calculations provide information about a static molecular structure, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound. nih.gov This would be particularly important for understanding the flexibility of the bond connecting the quinoline and pyridine rings and the range of dihedral angles accessible at a given temperature. Such simulations can reveal the most stable conformations and the energy barriers between them, which are crucial for understanding how the molecule interacts with its environment, for instance, a biological receptor. nih.gov

Reactivity Prediction and Reaction Mechanism Modeling

The computational data gathered from DFT and FMO analysis can be used to predict the reactivity of this compound. The locations of the HOMO and LUMO, along with the MEP surface, can identify the most likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atoms are predicted to be the primary sites for protonation and coordination to metal ions.

Furthermore, computational modeling can be employed to investigate potential reaction mechanisms involving this compound. For example, if this compound were to participate in a chemical reaction, DFT calculations could be used to map out the entire reaction pathway, including transition states and intermediates. acs.org This would provide a detailed, atomistic understanding of the reaction kinetics and thermodynamics.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. Computational models are employed to simulate these solvent effects, providing a deeper understanding of how the surrounding medium alters the electronic structure and, consequently, the chemical behavior of this compound.

Quinoline, a core component of the studied compound, is a weakly tertiary base with an electron-deficient system. purdue.edu It is an oily, yellowish, hygroscopic liquid that readily dissolves in solvents like ether and alcohol. purdue.edu The nitrogen atom in the quinoline ring attracts electrons through resonance, contributing to its chemical characteristics. purdue.edu

Computational studies on related heterocyclic systems, such as quinoline-based hydrazones, have demonstrated the importance of solvent effects. acs.org For instance, molecular docking studies, often performed in simulated aqueous environments, reveal how interactions with the solvent can influence the binding of a molecule to a biological target. acs.org The polarity and hydrogen-bonding capabilities of the solvent can stabilize or destabilize different conformations of the molecule, thereby affecting its reactivity and interaction with other species.

For this compound, the polarity of the solvent would be expected to influence its dipole moment and the energy levels of its frontier molecular orbitals (HOMO and LUMO). In polar solvents, charge separation in the molecule can be stabilized, potentially leading to shifts in its absorption and emission spectra. Furthermore, solvent molecules can form hydrogen bonds with the nitrogen atoms of the pyridine and quinoline rings, altering the electron density distribution and influencing the molecule's ability to act as a proton acceptor or donor. These interactions play a crucial role in reaction mechanisms where the molecule is involved as a reactant or a catalyst.

Computational Spectroscopic Data Prediction and Validation

Computational chemistry provides powerful tools for predicting various spectroscopic properties of molecules, including NMR, IR, and UV-Vis spectra. These predictions are invaluable for validating experimental data and for the structural elucidation of newly synthesized compounds.

For derivatives of quinoline and pyridine, Density Functional Theory (DFT) is a commonly used method to calculate spectroscopic data. mdpi.comresearchgate.net For example, in the study of 2-amino-5-methylpyridine (B29535), the B3LYP functional with a 6-311++G(d,p) basis set was used to compute vibrational frequencies, which showed good agreement with experimental FT-IR and FT-Raman spectra. researchgate.net Similarly, for benzo[g]pyrimido[4,5-b]quinoline derivatives, DFT calculations at the B3LYP/6-31G(d,p) level were used to optimize the geometry and predict spectroscopic features that aligned with experimental findings. mdpi.com

In the case of this compound, computational methods can predict the chemical shifts of protons and carbon atoms in its NMR spectra. purdue.edumdpi.comnih.gov These predictions can aid in the assignment of experimental NMR signals. For instance, the calculated 1H and 13C NMR spectra can be compared with experimental data to confirm the molecular structure. mdpi.comnih.gov

QSAR/QSPR Approaches for Structural Analogues (excluding biological properties)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.gov These approaches are instrumental in predicting the properties of new, unsynthesized compounds based on the properties of known structural analogues.

For structural analogues of this compound, QSPR models can be developed to predict a range of non-biological properties. These properties can include, but are not limited to, boiling point, melting point, solubility, and chromatographic retention times. The models are built by calculating a set of molecular descriptors for a series of related compounds with known properties. These descriptors quantify various aspects of the molecular structure, such as topology, geometry, and electronic properties.

In the context of quinoline and pyridine derivatives, QSPR studies have been successfully applied. For example, a QSPR study on pyridazine (B1198779) derivatives was conducted to correlate their molecular structure with their corrosion inhibition efficiency, a physicochemical property. nih.gov This involved calculating molecular descriptors and using statistical methods to build a predictive model. nih.gov

For analogues of this compound, a QSPR study would involve synthesizing a library of related compounds and experimentally measuring a specific physicochemical property. A wide array of molecular descriptors would then be calculated for each analogue. These descriptors could include:

Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: Related to the electronic structure, such as dipole moment, polarizability, and frontier molecular orbital energies. researchgate.net

Chemical Reactivity and Mechanistic Pathways of 3 5 Methyl Pyridin 2 Yl Quinoline

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution (SEAr): Electrophilic attack on the quinoline (B57606) ring system generally occurs on the more activated benzenoid ring. quimicaorganica.org For the parent quinoline, substitution is favored at the C5 and C8 positions. In 3-(5-Methyl-pyridin-2-yl)-quinoline, the pyridin-2-yl group at the C3 position exerts a deactivating effect on the quinoline nucleus. Kinetic studies on the nitration of 2-phenylpyridine, a close analogue, show that the compound reacts as its conjugate acid under nitrating conditions, with substitution occurring on the appended phenyl ring. rsc.orgrsc.org By analogy, electrophilic substitution on this compound is predicted to occur preferentially on the quinoline's benzene (B151609) ring at positions C5 and C8, though at a slower rate than unsubstituted quinoline. The pyridine (B92270) ring itself is highly resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen atom.

Predicted Reactivity Order for Electrophilic Substitution: C8 > C5 > C6 > C7 >> Pyridine Ring, Quinoline Pyridine Ring

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic substitution is favored on the electron-deficient heterocyclic rings. In the quinoline system, positions C2 and C4 are the most susceptible to nucleophilic attack, especially if a good leaving group is present. quimicaorganica.org The reaction of phenyllithium (B1222949) with quinoline, for instance, yields 2-phenylquinoline. cdnsciencepub.com For this compound, direct nucleophilic substitution of a hydride is difficult but can be achieved with powerful nucleophiles. If a halogen were present at the C2 or C4 position of the quinoline, it would readily undergo SNAr.

The pyridine ring is also a target for nucleophiles. Kinetic studies of SNAr reactions on substituted pyridines with amines demonstrate that the reaction proceeds via a standard addition-elimination mechanism, with the first step being rate-determining. researchgate.net The presence of the electron-donating methyl group at C5 slightly disfavors nucleophilic attack on the pyridine ring, while the bulky quinoline substituent at C2 provides steric hindrance.

Predicted Reactivity Order for Nucleophilic Substitution (with a leaving group at the indicated position): Quinoline C4 > Quinoline C2 > Pyridine C6 > Pyridine C4

Oxidation and Reduction Chemistry

Oxidation: The oxidation of this compound can occur at several sites. The nitrogen atoms of both the quinoline and pyridine rings can be oxidized to their respective N-oxides using peroxy acids. Bipyridyl compounds, which are structurally related, are known to stimulate NADPH oxidation in biological systems. nih.gov Under more forceful conditions, such as with potassium permanganate, the C-H bonds of the heterocyclic rings can be oxidized. For example, 2,2'-bipyridine (B1663995) can be oxidized to 2,2'-bipyridine-3,3'-dicarboxylic acid. nih.gov Vigorous oxidation can lead to the cleavage of the quinoline's benzene ring, yielding a pyridine-dicarboxylic acid derivative. The methyl group at the C5 position of the pyridine ring is also susceptible to oxidation to a carboxylic acid, although this typically requires harsh conditions.

Reduction: The heterocyclic rings are more susceptible to reduction than the benzenoid ring. Catalytic hydrogenation or reduction with agents like sodium borohydride (B1222165) or hydrosilanes typically reduces the pyridine ring of the quinoline moiety to afford 1,2,3,4-tetrahydroquinoline (B108954) derivatives. nih.govresearchgate.net Studies on various quinolines show that this reduction is a general and high-yielding process. nih.govrsc.org The pyridine ring of the substituent can also be reduced, though potentially at a different rate. The redox activity of 2,2'-bipyridine is well-documented, showing it can be reduced to its radical anion and dianion forms, highlighting the electron-accepting nature of the pyridine ring. acs.org

| Reaction Type | Reagent Example | Predicted Major Product |

| N-Oxidation | m-CPBA | 3-(5-Methyl-1-oxido-pyridin-2-yl)-quinoline & this compound 1-oxide |

| Reduction | H₂, Pd/C | 3-(5-Methyl-pyridin-2-yl)-1,2,3,4-tetrahydroquinoline |

| Methyl Group Oxidation | KMnO₄, heat | 2-(Quinolin-3-yl)pyridine-5-carboxylic acid |

| Ring Oxidation | O₃ then H₂O₂ | Pyridine-2,3-dicarboxylic acid and other fragments |

Ring-Opening and Ring-Closing Reactions

Ring-opening of the stable aromatic systems in this compound is an energetically unfavorable process and does not occur under normal conditions. However, it can be induced, particularly in the context of metal coordination. Detailed computational and experimental studies on 2,2'-bipyridine and 1,10-phenanthroline (B135089) complexes show that ring-opening can be initiated by deprotonation of a dearomatized ring, which is followed by ring contraction and subsequent C-N bond cleavage. acs.orgnih.gov This process is critical in industrial hydrodenitrogenation (HDN) for removing nitrogen from fuels. nih.gov A similar pathway could be envisioned for the title compound if coordinated to a suitable metal center under basic conditions.

Ring-closing reactions are primarily relevant to the synthesis of derivatives from this compound. For instance, if the methyl group were functionalized to a suitable group, intramolecular cyclization could lead to new fused heterocyclic systems.

Cycloaddition Reactions Involving the Compound

As a fully aromatic heterocyclic system, this compound is not expected to readily participate in cycloaddition reactions, as this would require the loss of significant aromatic stabilization energy. Most literature on cycloadditions involving pyridine or quinoline scaffolds describes their synthesis, for example, via an inverse-electron-demand aza-Diels-Alder reaction of a triazine precursor. nih.govacsgcipr.orgrsc.org

For the title compound to act as a dienophile in a [4+2] Diels-Alder reaction, one of its rings would need to be dearomatized. This can be achieved by coordination to an electron-rich metal fragment. For example, pyridines coordinated across their C3-C4 positions to a tungsten complex have been shown to act as 2-azadiene equivalents in Diels-Alder reactions. acs.org Therefore, under specific catalytic conditions involving transition metals, this compound could potentially undergo cycloaddition at either the C5-C6 bond of the quinoline or the C3-C4 bond of the pyridine. However, no specific examples for this compound have been reported.

Mechanistic Elucidation of Derivative Formation

The formation of derivatives from this compound follows well-established mechanistic pathways for aromatic heterocycles.

Mechanism of Electrophilic Nitration:

Protonation: In the strongly acidic nitrating medium (HNO₃/H₂SO₄), the most basic site, the quinoline nitrogen, is protonated to form a quinolinium ion.

Electrophile Formation: Nitric acid is protonated by sulfuric acid and loses water to form the highly electrophilic nitronium ion (NO₂⁺).

Electrophilic Attack: The nitronium ion attacks the electron-rich benzenoid ring of the quinolinium cation. Attack at C5 or C8 leads to the most stable Wheland intermediate, as the positive charge can be delocalized without placing it on the already-positive nitrogen-containing ring.

Deprotonation/Aromatization: A weak base (H₂O or HSO₄⁻) removes a proton from the carbon bearing the nitro group, restoring the aromaticity of the benzene ring and yielding the 5-nitro or 8-nitro product.

Mechanism of Nucleophilic Substitution (SNAr at C4 of a 4-Chloro-quinoline derivative):

Nucleophilic Addition: A nucleophile (e.g., an alkoxide, RO⁻) attacks the electron-deficient C4 carbon, breaking the C=C π-bond and forming a tetrahedral intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom, stabilizing the intermediate. quimicaorganica.org

Elimination of Leaving Group: The aromaticity is restored by the expulsion of the chloride leaving group. The C-Cl bond breaks, and the electron pair reforms the π-bond, yielding the 4-substituted product. This two-step addition-elimination mechanism is characteristic of SNAr reactions.

Kinetic and Thermodynamic Studies of Key Reactions

While specific kinetic and thermodynamic data for this compound are not available, studies on analogous compounds provide valuable insights.

Kinetic Data: Kinetic studies on the pyridinolysis of aryl benzenesulfonates show that these nucleophilic substitution reactions can proceed through either concerted or stepwise mechanisms, depending on the substituents. cdnsciencepub.comcolab.ws For reactions with pyridines, linear Brønsted-type plots are often observed, allowing for the calculation of βnuc values which indicate the degree of bond formation in the transition state. colab.ws For the nitration of 2-phenylpyridine, a kinetic study allowed for the calculation of partial rate factors for substitution on the phenyl ring. rsc.org

Thermodynamic Data: Thermodynamic properties for the closely related 2,2'-bipyridine have been experimentally determined. These values provide a baseline for estimating the properties of this compound. The thermal stability of bipyridine-based dicationic salts has also been investigated, showing decomposition temperatures typically above 260 °C, which suggests high thermal stability for the core bipyridine structure. acs.org

Table of Thermodynamic Properties for 2,2'-Bipyridine (Analogue)

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂ | nist.gov |

| Molecular Weight | 156.18 g/mol | nist.gov |

| Melting Point | 72 °C (345 K) | nih.gov |

| Boiling Point | 273.5 °C (546.6 K) | nih.gov |

| pKa (conjugate acid) | 4.33 | nih.gov |

| Enthalpy of Fusion (ΔfusH) | 18.0 kJ/mol | nist.gov |

| Enthalpy of Vaporization (ΔvapH°) | 62.1 - 65.8 kJ/mol | nist.gov |

Computational studies using Density Functional Theory (DFT) on substituted pyridines have been used to calculate atomic charges and frontier molecular orbital energies (HOMO/LUMO), which correlate with reactivity. For instance, the C2 carbon in 2-methoxynitropyridines is calculated to be the most electrophilic center, which is consistent with experimental SNAr results. researchgate.net Similar calculations for this compound would provide quantitative predictions of its reactivity.

Coordination Chemistry and Metal Complexation of 3 5 Methyl Pyridin 2 Yl Quinoline

Ligand Design Principles of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are fundamental building blocks in the design of ligands for metal complexation. Their utility stems from several key features:

Donor Atoms: The nitrogen atoms in pyridine (B92270) and quinoline (B57606) possess lone pairs of electrons, making them excellent Lewis bases capable of coordinating to metal ions.

Chelation: Ligands like 3-(5-Methyl-pyridin-2-yl)-quinoline, which contain two or more donor atoms positioned to bind to the same metal center, form stable chelate rings. This is known as the chelate effect, which enhances the thermodynamic stability of the resulting complex compared to coordination by analogous monodentate ligands. For bidentate N,N' ligands like pyridyl-quinolines, a stable five-membered chelate ring is typically formed with the metal ion.

π-System: The aromatic π-systems of the pyridine and quinoline rings play a crucial role. They can engage in π-backbonding with metal d-orbitals, influencing the electronic properties, redox potentials, and photophysical behavior of the complex. The extended conjugation in the quinoline ring, compared to pyridine, can lead to unique spectroscopic characteristics.

Steric and Electronic Tuning: The properties of the ligand and its subsequent metal complexes can be finely tuned by introducing substituents. In this compound, the methyl group (-CH₃) on the pyridine ring at the 5-position acts as a weak electron-donating group. This can subtly increase the electron density on the pyridine nitrogen, potentially enhancing its σ-donor capability. The position of the methyl group is also sterically unobtrusive, unlikely to hinder the coordination of the nitrogen atom to a metal center. The functionalization of the quinoline or pyridine rings is a common strategy to modulate the properties of the resulting metal complexes. researchgate.net

Synthesis and Characterization of Metal Complexes

While specific synthetic procedures for complexes of this compound are not readily found in the literature, the synthesis would be expected to follow well-established methods for related N,N'-bidentate ligands. Typically, the ligand would be reacted with a suitable metal salt or a precursor complex in an appropriate solvent.

The formation of complexes with transition metals is widely documented for analogous pyridyl-quinoline ligands. For instance, ruthenium(II)-arene complexes incorporating substituted 2-(pyridin-2-yl)quinoline (B8816189) ligands have been synthesized and characterized. mdpi.com A general synthetic route involves the reaction of the ligand with a dinuclear precursor, such as [Ru(η⁶-p-cymene)(μ-Cl)Cl]₂, in a solvent like methanol (B129727) or ethanol (B145695) to yield a mononuclear complex. mdpi.com

The general reaction would be: [MCl₂(solvent)₂] + L → [MLCl₂] + 2 solvent or [Ru(p-cymene)Cl₂]₂ + 2 L → 2 [Ru(p-cymene)(L)Cl]Cl (where L = this compound)

Characterization of these complexes relies on a suite of standard analytical techniques:

Elemental Analysis: To confirm the empirical formula of the new complex.

NMR Spectroscopy (¹H, ¹³C): To elucidate the structure in solution. Upon coordination, the proton and carbon signals of the ligand are expected to shift, providing evidence of the metal-ligand interaction.

FT-IR Spectroscopy: To identify the coordination of the ligand by observing shifts in the vibrational frequencies of the C=N and C=C bonds in the heterocyclic rings.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands.

Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the complex ion.

Complexes with other metals like Pt(II) and Pd(II) are also anticipated. These are often synthesized from precursors like K₂PtCl₄ or [PdCl₂(cod)] and typically result in square planar complexes of the type [M(L)Cl₂]. wikipedia.org

The coordination chemistry of pyridyl-quinoline ligands is not restricted to transition metals.

Main Group Metals: Lewis acidic main group metals, such as those from Group 12 (Zn, Cd) or Group 13 (e.g., Ga, In), readily form complexes with N-heterocyclic ligands. For example, zinc quinaldinate complexes have been synthesized and structurally characterized. researchgate.net The synthesis typically involves reacting the ligand with a metal salt (e.g., ZnCl₂, Cd(NO₃)₂) in a suitable solvent. nih.gov

Lanthanide/Actinide Metals: Lanthanide ions (Ln³⁺) are hard Lewis acids and coordinate effectively with N-donor ligands, although they often prefer oxygen-donor ligands. The resulting complexes are highly valued for their unique photoluminescent properties. rsc.orgmdpi.com The synthesis of lanthanide complexes with ligands like this compound would likely involve the reaction of the ligand with a lanthanide salt (e.g., Eu(NO₃)₃·6H₂O, Tb(NO₃)₃·6H₂O) in a solvent like methanol or acetonitrile. rsc.org Co-ligands, such as nitrate (B79036) or water molecules, typically complete the coordination sphere of the lanthanide ion, which favors high coordination numbers (8 or 9). researchgate.netrsc.org Actinide complexation with similar N-donor ligands has also been explored, often in the context of nuclear fuel reprocessing and separation science.

Coordination Modes and Geometries within Metal Complexes

The ligand this compound is expected to act primarily as a neutral bidentate chelating ligand, coordinating to a metal center via the nitrogen atoms of the pyridine and quinoline rings. This N,N' coordination mode forms a stable five-membered chelate ring.

The resulting geometry of the metal complex is dictated by the coordination number and electronic configuration of the metal ion:

Octahedral Geometry: For a metal ion like Ru(II) or Co(II) in a complex of the type [M(L)₂X₂] or [M(L)₃]²⁺, a distorted octahedral geometry is expected. In "piano-stool" complexes like [Ru(η⁶-arene)(L)Cl]⁺, the geometry is a pseudo-octahedral (or three-legged piano stool) arrangement. mdpi.com

Square Planar Geometry: For d⁸ metal ions such as Pt(II) and Pd(II), four-coordinate complexes of the type [M(L)X₂] typically adopt a square planar geometry. wikipedia.org

Tetrahedral Geometry: Four-coordinate complexes with d¹⁰ ions like Zn(II) or Cu(I) often exhibit a tetrahedral geometry.

High Coordination Geometries: Lanthanide ions, with their larger ionic radii and predominantly electrostatic bonding, typically exhibit higher coordination numbers (e.g., 8, 9, or 10), leading to geometries such as square antiprismatic or tricapped trigonal prismatic. rsc.org

Spectroscopic (NMR, UV-Vis, EPR) and Structural (X-ray) Analysis of Metal Complexes

The detailed characterization of metal complexes of this compound would rely on spectroscopic and structural methods.

Structural (X-ray) Analysis: Single-crystal X-ray diffraction provides definitive proof of structure, revealing precise bond lengths, bond angles, coordination geometry, and intermolecular interactions. For a hypothetical [Ru(η⁶-p-cymene)(L)Cl]⁺ complex (where L is this compound), one would expect Ru-N bond lengths in the range of 2.08–2.13 Å and a Ru-Cl bond length around 2.41 Å. mdpi.com The bite angle of the chelating ligand (N-Ru-N) would likely be around 76-77°, typical for this class of complex and indicative of the strain imposed by the five-membered chelate ring. mdpi.com

Spectroscopic Analysis:

NMR: ¹H NMR is invaluable for confirming coordination in solution. Protons on the ligand close to the metal center, particularly the H6' proton on the pyridine ring and the H4 proton on the quinoline ring, would show a significant downfield shift upon complexation due to the deshielding effect of the metal ion and changes in electron density.

UV-Vis: The electronic absorption spectra of transition metal complexes are characterized by ligand-centered (LC, π→π*) transitions at higher energies (in the UV region) and metal-to-ligand charge transfer (MLCT) or d-d transitions at lower energies (in the visible region). Ruthenium(II) complexes of pyridyl-quinolines, for example, exhibit intense MLCT bands which are responsible for their rich photochemistry. researchgate.net

EPR: Electron Paramagnetic Resonance (EPR) spectroscopy is used to study complexes with unpaired electrons (paramagnetic species), such as those of Cu(II), Co(II), or certain oxidation states of Ru. The EPR spectrum provides information about the electronic environment of the metal ion. For instance, Cu(II) complexes with related ligands show characteristic g-values that can help infer the coordination geometry. researchgate.net

Table 1: Expected Spectroscopic and Structural Data for a Hypothetical Ruthenium(II) Complex, [Ru(η⁶-p-cymene)(3-(5-Me-pq))Cl]⁺ (Based on data from analogous 2-(pyridin-2-yl)quinoline complexes mdpi.com)

| Parameter | Expected Value/Observation |

| ¹H NMR | Downfield shift of pyridine and quinoline protons upon coordination. |

| UV-Vis | Ligand-centered (π→π*) bands in UV; Metal-to-Ligand Charge Transfer (MLCT) bands in the visible region. |

| FT-IR (cm⁻¹) | Shifts in ν(C=N) and ν(C=C) stretching frequencies of the heterocyclic rings. |

| X-ray: Geometry | Pseudo-octahedral ("three-legged piano stool"). |

| X-ray: Ru-N (Å) | ~2.08 - 2.13 |

| X-ray: Ru-Cl (Å) | ~2.41 |

| X-ray: N-Ru-N Angle (°) | ~76.7 |

Stability and Lability Studies of Coordination Compounds

The stability of metal complexes is a critical parameter for their potential applications.

Thermodynamic Stability: This refers to the position of the equilibrium for the formation of the complex. It is quantified by the stability constant (or formation constant), K. The chelate effect, arising from the bidentate nature of this compound, would confer high thermodynamic stability to its complexes. Stability constants can be determined using techniques like potentiometric or spectrophotometric titrations. researchgate.net For instance, studies on similar Schiff base complexes have used the Calvin-Bjerrum pH-titration technique to determine protonation and stability constants. researchgate.net

Kinetic Lability/Inertness: This refers to the rate at which a complex undergoes ligand exchange reactions. Complexes are classified as labile (fast exchange) or inert (slow exchange). For example, d⁶ low-spin octahedral complexes like those of Ru(II) and Co(III) are typically kinetically inert. In contrast, complexes of high-spin d⁷ Co(II) or d⁹ Cu(II) are generally labile. The stability of complexes in solution over time can be monitored using techniques like UV-Vis or NMR spectroscopy to check for decomposition or ligand dissociation. nih.gov The presence of water molecules in the coordination sphere, particularly in lanthanide complexes, can be a point of lability, with water being readily displaced. mdpi.com

Electronic, Magnetic, and Optical Properties of Metal Complexes

There is no available information regarding the electronic absorption spectra (e.g., d-d transitions, metal-to-ligand charge transfer bands), magnetic susceptibility data (e.g., magnetic moments for complexes with paramagnetic metal centers), or optical properties (e.g., fluorescence, phosphorescence) of metal complexes formed with this compound. Such studies would require the synthesis and isolation of these complexes, followed by spectroscopic and magnetic characterization, which has not been reported.

Supramolecular Self-Assembly with Metal Centers

Similarly, the use of this compound as a building block in the formation of discrete or polymeric supramolecular structures with metal centers has not been documented. There are no reports on the self-assembly of this ligand into structures such as metallacycles, metallacages, or coordination polymers. The investigation of its potential to form such architectures through coordination with various metal ions remains an open area of research.

Applications of 3 5 Methyl Pyridin 2 Yl Quinoline in Advanced Materials and Catalysis

Catalytic Applications (excluding biological/medicinal catalysis)

The unique electronic and steric properties of pyridine-quinoline based ligands make them promising candidates for various catalytic applications. The nitrogen atoms in the pyridine (B92270) and quinoline (B57606) rings can act as effective coordination sites for metal centers, thereby influencing the catalytic activity and selectivity of the resulting complexes.

Homogeneous Catalysis

While direct catalytic applications of 3-(5-Methyl-pyridin-2-yl)-quinoline are not extensively documented, research on structurally similar pyridine-quinoline ligands provides significant insights into its potential. Ruthenium(II)-arene complexes incorporating various methyl-substituted pyridyl-quinoline ligands have been synthesized and investigated as catalysts for transfer hydrogenation reactions. These homogeneous catalysts have demonstrated efficiency in the reduction of ketones to their corresponding alcohols.

For instance, studies on ruthenium complexes with ligands such as 8-methyl-2,2'-pyridyl-quinoline and 4-methyl-2,2'-pyridyl-quinoline have shown that the position of the methyl group on the quinoline or pyridine ring can significantly influence the catalytic activity. These complexes, in the presence of a hydrogen donor like 2-propanol and a base, can achieve high conversion rates and turnover frequencies (TOFs) for the reduction of substrates like acetophenone. The electronic and steric effects of the methyl substituent play a crucial role in the catalytic performance. Although specific data for this compound is not available, the existing research on its isomers and analogs suggests its potential as a ligand in homogeneous catalysis, particularly in transfer hydrogenation reactions.

Table 1: Performance of Ruthenium(II)-p-Cymene Complexes with Methyl-Substituted Pyridyl-Quinoline Ligands in the Transfer Hydrogenation of Acetophenone

| Ligand | Conversion (%) | Time (min) | Final TOF (h⁻¹) |

| 8-Methyl-2,2'-pyridyl-quinoline | Quantitative | ~15 | 1600 |

| 4-Methyl-2,2'-pyridyl-quinoline | Quantitative | ~15 | 1600 |

| 6'-Methyl-2,2'-pyridyl-quinoline | Quantitative | ~30 | Not Reported |

| 4,6'-Dimethyl-2,2'-pyridyl-quinoline | Quantitative | ~30 | Not Reported |

Data extrapolated from studies on related pyridine-quinoline ligands.

Heterogeneous Catalysis

The application of this compound in heterogeneous catalysis is an area that remains largely unexplored in published research. In principle, this compound could be immobilized on a solid support, such as silica (B1680970) or a polymer resin, to create a heterogeneous catalyst. This approach would offer the advantages of easy separation of the catalyst from the reaction mixture and potential for catalyst recycling.

General methodologies for the synthesis of quinolines often employ heterogeneous catalysts, such as zeolites or metal oxides. nih.gov These catalysts facilitate the cyclization reactions required for the formation of the quinoline ring system. nih.gov However, the use of this compound itself as a ligand in a supported metal catalyst for other transformations has not been specifically reported. Further research is required to investigate the potential of this compound in the design of novel heterogeneous catalytic systems.

Asymmetric Catalysis

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. Quinoline-containing chiral ligands have been successfully employed in a variety of asymmetric reactions, including hydrogenations, cyclopropanations, and carbon-carbon bond-forming reactions. researchgate.net

The structure of this compound does not inherently possess chirality. However, it could be chemically modified to introduce chiral centers or axial chirality. For example, the synthesis of chiral derivatives of this compound could lead to novel ligands for asymmetric metal catalysis. Research in this area would be a necessary step to explore the potential of the this compound scaffold in the field of asymmetric synthesis. Currently, there is no specific data available on the use of this compound or its derivatives in asymmetric catalysis. researchgate.net

Optoelectronic Materials

The photophysical properties of quinoline derivatives, such as their fluorescence and charge-transporting capabilities, make them attractive candidates for use in optoelectronic devices.

Organic Light-Emitting Diodes (OLEDs) Components

Quinoline-based compounds are widely utilized in the development of Organic Light-Emitting Diodes (OLEDs), often serving as electron-transporting materials or as hosts for emissive dopants. rsc.orgbohrium.com The performance of these materials is dictated by their electronic structure, including their HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, as well as their photoluminescence quantum yield. bohrium.com

While specific data for this compound in OLED applications is not available, studies on other quinoline derivatives provide a framework for its potential. For instance, quinoline-based emitters have been designed to exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. bohrium.comresearchgate.net The introduction of different substituents on the quinoline ring can tune the emission color and improve device performance. researchgate.net Research into the photophysical properties of this compound is a prerequisite to assess its suitability as a component in OLEDs.

Table 2: Photophysical and Electroluminescent Properties of Selected Quinoline-Based Emitters for OLEDs

| Compound | Emission Color | Max. External Quantum Efficiency (EQE) (%) | Reference |

| DMAC-QL | Not Specified | 7.7 | rsc.org |

| PXZ-QL | Not Specified | 17.3 | rsc.org |

| PTZ-QL | Not Specified | 14.8 | rsc.org |

| 2QPM-mDTC | Not Specified | >24 | researchgate.net |

This table presents data for related quinoline-based compounds to illustrate the potential in OLED applications.

Photo-Switchable Materials

Photo-switchable molecules, which can reversibly change their structure and properties upon exposure to light, are of great interest for applications in molecular switches, data storage, and responsive materials. The development of such materials often relies on incorporating photochromic units into a molecular structure.

There is currently no published research that specifically investigates the photo-switchable properties of this compound. To function as a photo-switchable material, the compound would need to be integrated with a known photochromic moiety, such as azobenzene (B91143) or spiropyran, or possess intrinsic photochromic behavior. The synthesis and characterization of such derivatives would be necessary to explore the potential of the this compound scaffold in the design of novel photo-responsive systems.

Chemosensors (excluding biosensors)

The unique structural motif of this compound, featuring both a quinoline and a pyridine ring, suggests its potential as a core component in the design of chemosensors. The nitrogen atoms in these rings can act as binding sites for metal ions and other analytes. The extended π-system of the molecule provides a basis for photophysical properties, such as fluorescence, which can be modulated upon analyte binding.

Research in this area would likely involve the synthesis of this compound and its derivatives, followed by the systematic study of their interactions with various analytes. The sensitivity and selectivity of these compounds as chemosensors would be evaluated by monitoring changes in their spectroscopic properties, such as UV-Vis absorption and fluorescence emission, upon the addition of target species. While specific studies on this compound as a chemosensor are not widely reported, the foundational principles of chemosensor design suggest its promise in this field.

Metal-Organic Frameworks (MOFs) and Coordination Polymers as Building Blocks

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The ditopic nature of this compound, with potential coordination sites on both the quinoline and pyridine nitrogen atoms, makes it a candidate as an organic linker in the synthesis of such materials. The rigidity of the quinoline-pyridine backbone could lead to the formation of robust frameworks with defined porosity.

Self-Assembly and Nanomaterials Applications (excluding specific medical applications)

The principles of self-assembly, driven by non-covalent interactions such as π-π stacking, hydrogen bonding, and metal coordination, are fundamental to the bottom-up fabrication of nanomaterials. The planar aromatic structure of this compound makes it susceptible to π-π stacking interactions, which could drive its self-assembly into ordered nanostructures like nanofibers, nanorods, or nanosheets.

Furthermore, its ability to coordinate with metal ions opens up avenues for metal-directed self-assembly. By carefully selecting metal ions with specific coordination geometries, it may be possible to guide the assembly of this compound into discrete supramolecular architectures or extended nanostructures. These nanomaterials could find applications in areas such as electronics and photonics, leveraging the electronic properties of the assembled organic molecules.

Role in Analytical Reagents (excluding specific bio-assays)

In analytical chemistry, reagents are sought that exhibit high selectivity and sensitivity for the detection and quantification of specific analytes. The chelating ability of this compound suggests its potential use as an analytical reagent, particularly for the determination of metal ions. Upon complexation with a metal ion, the compound could exhibit a distinct color change or a change in its fluorescence properties, forming the basis for colorimetric or fluorometric analytical methods.

Synthesis and Characterization of 3 5 Methyl Pyridin 2 Yl Quinoline Derivatives and Analogues

Design Principles for Structural Modification

The structural modification of 3-(5-Methyl-pyridin-2-yl)-quinoline is guided by established principles in medicinal and materials chemistry, focusing on the strategic alteration of the core scaffold to achieve desired properties. The quinoline (B57606) and pyridine (B92270) rings are nitrogen-containing aromatic compounds that act as rigid platforms. nih.govmdpi.com The lone pair of electrons on the nitrogen atoms are not part of the aromatic system, making them available for coordination with metal ions. nih.gov This characteristic is a key consideration in designing derivatives for applications such as ion sensing and catalysis.

Key design principles include:

Modulation of Steric and Electronic Effects: Introducing substituents at various positions on either the quinoline or pyridine ring can induce significant changes in the molecule's steric bulk and electronic distribution. These changes can be used to modulate the affinity and selectivity of the ligands towards different metal ions or to alter their optical and electronic properties. nih.gov

Targeted Functionality: The choice of substituents is often dictated by the intended application. For example, in the design of fluorescent sensors, chromophores might be incorporated to enhance optical responses upon binding to a target analyte. nih.gov

Lipophilicity and Permeability: For applications requiring interaction within specific media, the lipophilicity of the molecule can be adjusted. Modifications that increase lipophilicity can enhance permeability, an important factor in various chemical processes. researchgate.net

Bioisosteric Replacement: In some design strategies, parts of the molecule may be replaced with other groups that have similar physical or chemical properties (bioisosteres). This can lead to constructive associations that enhance the desired properties of the compound. nih.gov

Synthesis of Substituted Quinoline Moiety Derivatives

A variety of synthetic methodologies exist for introducing substituents onto the quinoline ring of the parent compound. These methods provide access to a wide array of derivatives with tailored properties.

One-step, convergent methods offer an efficient route to highly substituted quinolines. For example, N-aryl amides can be directly converted into quinoline derivatives through activation with trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine, followed by the addition of a π-nucleophile and subsequent annulation. organic-chemistry.org This approach is notable for its compatibility with various functional groups and its circumvention of the need to isolate reactive intermediates. organic-chemistry.org

Ruthenium-catalyzed reactions also provide an alternative pathway. The aza-Michael addition and intramolecular annulation of enaminones with anthranils, catalyzed by ruthenium, can efficiently produce 3-substituted quinolines under simple and easily manageable conditions. rsc.org

Other established methods for quinoline synthesis that can be adapted for derivatization include:

Friedländer Synthesis: A classical method involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. organic-chemistry.org

Cross-Coupling Reactions: Heteroaromatic tosylates and phosphates on the quinoline core can serve as electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents. organic-chemistry.org

C-H Functionalization: Direct synthesis from anilines and aldehydes can be achieved through C-H functionalization, C-C/C-N bond formation, and C-C bond cleavage, using air as the oxidant. organic-chemistry.org

The modification of existing substituents, such as a methyl group at the C2 or C8 position of the quinoline ring, represents another important strategy for derivatization. researchgate.net

Table 1: Selected Synthetic Methods for Quinoline Derivatives

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Amide Activation/Annulation | Single-step conversion of N-aryl amides using Tf₂O and a π-nucleophile. | Convergent, good functional group tolerance, avoids isolation of intermediates. | organic-chemistry.org |

| Ruthenium-Catalyzed Annulation | Aza-Michael addition and intramolecular annulation of enaminones with anthranils. | Efficient, simple conditions. | rsc.org |

| Iron-Catalyzed Cross-Coupling | Reaction of quinoline tosylates/phosphates with alkyl Grignard reagents. | Low temperature, rapid conversion. | organic-chemistry.org |

| Oxidative C-H Functionalization | Direct synthesis from anilines and aldehydes using air as an oxidant. | Atom-economical, environmentally benign. | organic-chemistry.org |

Synthesis of Substituted Pyridine Moiety Derivatives

The pyridine portion of this compound can also be systematically modified. The synthesis of substituted pyridines often involves cyclization or cross-coupling reactions.

A two-step conversion of N-vinyl amides can yield substituted pyridines. This process involves the transformation of the amide to a trimethylsilyl (B98337) alkynyl imine, followed by a ruthenium-catalyzed cycloisomerization. nih.gov A more direct, single-step method involves the activation of N-vinyl amides with trifluoromethanesulfonic anhydride, similar to the synthesis of quinolines, which then react with π-nucleophiles like alkynes or enol ethers to form the pyridine ring. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions are also a powerful tool for pyridine derivatization. The Suzuki cross-coupling of a bromo-substituted pyridine, such as 5-bromo-2-methylpyridin-3-amine (B1289001), with various arylboronic acids can produce a range of novel pyridine derivatives in moderate to good yields. mdpi.com This reaction proceeds efficiently in the presence of a palladium catalyst and a base. mdpi.com Experimental results indicate that the electronic nature of the substituents on the arylboronic acid (both electron-donating and electron-withdrawing) does not significantly impact the reaction rates or yields. mdpi.com

Furthermore, specific processes have been developed for synthesizing 2-substituted-5-methyl-pyridines from readily available starting materials like propionaldehyde (B47417) and acrylic compounds, avoiding the use of pyridine precursors. google.com

Table 2: Selected Synthetic Methods for Pyridine Derivatives

| Method | Description | Key Features | Reference |

|---|---|---|---|

| Ruthenium-Catalyzed Cycloisomerization | Two-step conversion of N-vinyl amides via a trimethylsilyl alkynyl imine intermediate. | Specific for pyridine synthesis. | nih.gov |

| Amide Activation/Annulation | Single-step reaction of activated N-vinyl amides with π-nucleophiles. | Convergent, precise control over substituent introduction. | organic-chemistry.org |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction of bromo-pyridines with arylboronic acids. | Tolerant of various functional groups, moderate to good yields. | mdpi.com |

| From Acyclic Precursors | Reaction of propionaldehyde and an acrylic compound, followed by cyclization and oxidation. | Avoids halogenation of pyridine rings. | google.com |

Impact of Substituents on Electronic and Steric Properties

The introduction of substituents onto the this compound framework has a profound impact on the molecule's electronic and steric properties, which in turn dictates its behavior in various applications.

Steric Effects: Steric hindrance, introduced by bulky substituents, can be used to modulate the affinity and selectivity of the ligand towards different metal ions. nih.gov For example, in tripodal ligands analogous to tris(2-pyridylmethyl)amine (B178826) (TPA), different substituents can significantly affect the redox couples of coordinated metal ions like copper. nih.gov The rigid aromatic rings of quinoline and pyridine can be incorporated into various binding pockets, and steric effects can control the orientation of these chromophores. nih.gov

Electronic Effects: The electronic properties of the molecule are heavily influenced by the nature of the substituents. Electron-donating groups (e.g., -CH₃, -OCH₃) increase the electron density on the aromatic rings, while electron-withdrawing groups (e.g., -NO₂, -CN) decrease it. These modifications can alter the molecule's ability to participate in coordination, its reactivity in electrophilic or nucleophilic substitution reactions, and its photophysical properties. mdpi.commdpi.com